2-Chloro-5-(4-chlorophenyl)pyrimidine

Solid-state characterization Crystallinity Polymorph screening

Regioisomeric impurities in 5-aryl-2-chloropyrimidine building blocks cause failed SNAr couplings and batch irreproducibility in kinase inhibitor and agrochemical programs. 2-Chloro-5-(4-chlorophenyl)pyrimidine (CAS 27956-40-7) eliminates this risk with its precisely defined substitution pattern. • Mp 208-212°C ensures solid-state stability during automated library synthesis and long-term intermediate storage. • XLogP 3.4 delivers optimal lipophilic efficiency (LipE) for oral kinase inhibitors. • GHS H334 (Resp. Sens.) mandates engineering controls from pilot scale onward; specifications include ≥95% purity with batch-specific melting point certification.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 27956-40-7
Cat. No. B1363624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(4-chlorophenyl)pyrimidine
CAS27956-40-7
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H
InChIKeyBQEPTIIJSKEJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(4-chlorophenyl)pyrimidine: Identity & Procurement


2-Chloro-5-(4-chlorophenyl)pyrimidine (CAS 27956-40-7) is a heterocyclic aromatic building block belonging to the 5-aryl-2-chloropyrimidine subclass, with the molecular formula C₁₀H₆Cl₂N₂ and a molecular weight of 225.07 g/mol . It features a pyrimidine ring bearing a chlorine atom at the 2-position and a 4-chlorophenyl substituent at the 5-position [1]. This substitution pattern creates a distinctive reactivity profile: the 2-chloro group serves as a primary leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the electron-withdrawing 4-chlorophenyl ring at the 5-position modulates the electronic character of the pyrimidine core and influences reaction rates at the 2-position [2]. The compound is supplied as a crystalline solid with a melting point of 208–212 °C and a calculated aqueous solubility of approximately 0.19 g/L at 25 °C, making it a readily handled, stable intermediate for further synthetic elaboration .

Workflow SNAr and cross-coupling building block
Selection Context 2-chloro leaving group with 5-(4-chlorophenyl) modulation
Format Crystalline solid, stable intermediate for library synthesis

Why 2-Chloro-5-(4-chlorophenyl)pyrimidine Cannot Be Replaced by Analogs


Despite sharing the C₁₀H₆Cl₂N₂ molecular formula with several commercially available pyrimidine derivatives, 2-Chloro-5-(4-chlorophenyl)pyrimidine occupies a narrow and non-interchangeable position within 5-aryl-2-chloropyrimidine chemical space. The specific combination of a chlorine leaving group at the pyrimidine 2-position and an electron-withdrawing 4-chlorophenyl substituent at the 5-position yields a physicochemical signature—melting point, lipophilicity, and regiochemical reactivity—that differs substantially from its closest regioisomers and dechlorinated analogs [1]. Substituting the 2-chloro group with amino or hydroxyl functionality, relocating the chlorine to the 4- or 6-position, or removing the para-chloro substituent from the phenyl ring each produces a distinct compound with altered solid-state properties, solubility characteristics, and nucleophilic displacement kinetics [2][3]. In procurement contexts where the compound serves as a key intermediate in a validated synthetic route—particularly in kinase inhibitor or agrochemical programs—even minor structural deviations can lead to failed coupling reactions, altered pharmacokinetic profiles of downstream products, or batch-to-batch irreproducibility. The quantitative evidence that follows demonstrates precisely why this specific CAS number, and not a generic in-class substitute, must be specified.

Regioisomer mismatch 4-Chloro-6-(4-chlorophenyl)pyrimidine may shift solid-state stability and nucleophilic displacement kinetics compared to the 2-chloro-5-aryl pattern.
Dechlorinated analog mismatch 2-Chloro-5-phenylpyrimidine lacks the para-chloro group; lipophilicity and electronic modulation may not transfer, altering downstream ADME profiles.
Agrochemical comparator mismatch Fenclorim (4,6-Dichloro-2-phenylpyrimidine) carries a different substitution pattern and lacks the H334 respiratory sensitization profile; safety and reactivity contexts differ significantly.

2-Chloro-5-(4-chlorophenyl)pyrimidine: Quantitative Evidence vs. Analogs


Melting Point as Solid-State Differentiation

The melting point of 2-Chloro-5-(4-chlorophenyl)pyrimidine is 208–212 °C, as reported by Fluorochem and ChemWhat [1]. This value is approximately 77–113 °C higher than that of its closest regioisomer, 4-Chloro-6-(4-chlorophenyl)pyrimidine (CAS 897445-45-3), which melts at 127–131 °C , and approximately 109–117 °C higher than the commercial agrochemical 4,6-Dichloro-2-phenylpyrimidine (Fenclorim, CAS 3740-92-9), which melts at 95–99 °C . It is also 75–81 °C higher than 2-Chloro-5-phenylpyrimidine (CAS 22536-62-5; mp 131–133 °C), the analog lacking the para-chloro substituent on the phenyl ring . The substantially higher melting point indicates stronger intermolecular forces in the crystal lattice, which can translate to greater solid-state stability during long-term storage and reduced risk of polymorphic transformation during formulation or processing.

Melting Point Differentiation
Head-to-head
208–212 °C vs. comparators at 95–133 °C (Δ up to +117 °C)
Supports solid-state stability and thermal processing latitude
Vendor-reported values; batch-specific certification recommended
Solid-state characterization Crystallinity Polymorph screening Formulation development

Lipophilicity Profile vs. Phenyl Analog

2-Chloro-5-(4-chlorophenyl)pyrimidine has a computed XLogP3-AA value of 3.4, as reported in PubChem [1]. In contrast, the non-chlorinated phenyl analog 2-Chloro-5-phenylpyrimidine (CAS 22536-62-5) has a reported LogP of approximately 2.8 [2]. The difference of approximately 0.6 log units reflects the contribution of the additional chlorine atom on the para-position of the phenyl ring. In medicinal chemistry, a ΔLogP of 0.6 can meaningfully shift a compound's position within Lipinski's Rule-of-Five space and alter predicted membrane permeability, distribution volume, and binding to hydrophobic protein pockets [3]. The 4-chloro-6-(4-chlorophenyl) regioisomer (CAS 897445-45-3) has a reported LogP of 3.26, closely approaching but not exceeding the target compound's value . This indicates that the combination of 2-chloro substitution on the pyrimidine ring and 4-chlorophenyl at the 5-position confers a distinctive lipophilic profile that cannot be replicated by regioisomers or dechlorinated analogs.

Lipophilicity vs. Phenyl Analog
Cross-study comparable
XLogP3-AA = 3.4 (ΔLogP +0.6 vs. 5-phenyl analog)
Indicates measurably different predicted membrane permeability context
Computed values; experimental logP verification advised
Lipophilicity Drug-likeness Membrane permeability ADME prediction

2-Position Reactivity: 4-Chlorophenyl Substituent Effect

In the systematic kinetic study by Allen et al. (1980), a series of 5-substituted 2-chloropyrimidines was reacted with piperidine, and the observed order of reactivity for aryl-substituted derivatives was: 5-p-anisyl < 5-p-tolyl < 5-phenyl < 5-(m-chlorophenyl) [1]. The 5-(m-chlorophenyl) derivative was the most reactive among the aryl-substituted compounds tested, consistent with the electron-withdrawing effect of the chloro substituent lowering the activation energy for nucleophilic displacement at the 2-position. Although the study used the meta-chlorophenyl isomer, Hammett σ-parameter analysis predicts that the para-chlorophenyl substituent (σₚ = +0.23) in the target compound exerts a comparable electron-withdrawing influence relative to the unsubstituted phenyl analog (σₚ = 0.00), accelerating SNAr rates at the 2-position [2][3]. This contrasts sharply with electron-donating 5-substituents (e.g., 5-p-anisyl, σₚ = -0.27), which retard displacement rates. For procurement decisions, this means that the target compound provides a predictably enhanced reactivity window for nucleophilic displacement and palladium-catalyzed cross-coupling at the 2-chloro position compared to electron-rich 5-aryl analogs, while maintaining greater selectivity than the more highly activated 2,4-dichloro analogs.

2-Position Reactivity Effect
Class-level inference
Predicted to fall between 5-phenyl and 5-(m-chlorophenyl) in SNAr rate
Supports reactivity window screening for library synthesis
Hammett σₚ-based inference; direct kinetic data not available for para isomer
Nucleophilic aromatic substitution Cross-coupling reactivity SNAr kinetics Building block diversification

Respiratory Sensitization Risk vs. Analogs

2-Chloro-5-(4-chlorophenyl)pyrimidine carries a more extensive GHS hazard profile than several of its close analogs. According to PubChem's ECHA C&L Inventory summary, the compound is classified under H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled; Danger, Respiratory Sensitization Category 1), in addition to H302, H312, H315, H317, H319, H332, and H335 [1]. By contrast, 4,6-Dichloro-2-phenylpyrimidine (Fenclorim) carries only a GHS07 Warning signal with H315, H319, and H335 statements, lacking the H334 respiratory sensitization hazard . Similarly, 2-Chloro-5-phenylpyrimidine is not reported to carry the H334 classification [2]. The presence of H334 means that procurement and handling of the target compound require enhanced engineering controls (e.g., local exhaust ventilation, closed-system transfer) and respiratory protective equipment, which directly impacts laboratory workflow design and safety compliance documentation. For industrial-scale procurement, this classification also influences shipping classification, insurance requirements, and occupational exposure limit setting.

Respiratory Sensitization Risk
Head-to-head
H334 (Resp. Sens. 1) present; absent in Fenclorim and 5-phenyl analog
Safety-related endpoint context differs; requires engineering controls review
ECHA C&L Inventory; verify local regulatory requirements
Laboratory safety GHS classification Occupational health Procurement compliance

Aqueous Solubility vs. Fenclorim

The calculated aqueous solubility of 2-Chloro-5-(4-chlorophenyl)pyrimidine is 0.19 g/L (approximately 0.84 mM) at 25 °C, as computed by ACD/Labs software and reported by ChemBlink . This is approximately 76-fold higher than the experimental aqueous solubility of 4,6-Dichloro-2-phenylpyrimidine (Fenclorim), which is reported as 2.5 mg/L (0.011 mM) at 20 °C . While both compounds fall within the 'very slightly soluble' to 'practically insoluble' range, the nearly two-order-of-magnitude difference has practical consequences for aqueous-phase reaction design, particularly in bioconjugation chemistry or enzymatic transformations where the substrate must be present in solution at micromolar concentrations. The target compound's solubility of 0.84 mM exceeds typical biochemical assay concentrations (1–100 μM), while Fenclorim's solubility of 0.011 mM lies below many assay-relevant thresholds, potentially requiring co-solvents or detergents that can interfere with biological readouts.

Aqueous Solubility vs. Fenclorim
Cross-study comparable
0.19 g/L (≈0.84 mM) vs. 2.5 mg/L (≈0.011 mM); ~76-fold higher
Supports aqueous-phase reaction and biochemical assay context
Calculated vs. experimental values; confirm under specific assay conditions
Aqueous solubility Formulation Reaction medium selection Environmental fate

Molecular Weight Balance for Lead-Likeness

With a molecular weight of 225.07 g/mol and two chlorine atoms (total heavy atom count: 14), 2-Chloro-5-(4-chlorophenyl)pyrimidine occupies an intermediate position between the lighter 2-Chloro-5-phenylpyrimidine (MW 190.63, one Cl, 13 heavy atoms) [1] and the heavier 2,4-Dichloro-5-(4-chlorophenyl)pyrimidine (MW 259.52, three Cl, 15 heavy atoms) . In fragment-based and lead-oriented synthesis, molecular weight is a primary determinant of downstream compound developability: each 35–70 Da increment in the building block contributes additively to the final compound's MW, and exceeding MW 500 in the final drug candidate correlates with higher clinical attrition rates [2]. The target compound's MW of 225.07 provides one reactive chlorine handle for diversification while the 4-chlorophenyl group contributes hydrophobicity without adding excessive mass. In contrast, the 2,4-dichloro analog (MW 259.52) offers dual reactive sites but at a 34 Da penalty that propagates into every derivative, while the monochloro phenyl analog (MW 190.63) sacrifices the lipophilicity and electronic modulation provided by the second chlorine.

MW Balance for Lead-Likeness
Head-to-head
MW 225.07; 2 Cl; 14 heavy atoms (ΔMW ±34.4 vs. mono/trichloro analogs)
Mass-efficient intermediate for lead-oriented synthesis programs
Molecular formula comparison; downstream developability context-dependent
Molecular weight optimization Fragment-based drug design Lead-likeness Building block selection

2-Chloro-5-(4-chlorophenyl)pyrimidine: Application Scenarios


Kinase Inhibitor Lead Optimization

The target compound serves as a privileged intermediate for generating focused libraries of 2-substituted-5-(4-chlorophenyl)pyrimidines targeting the ATP-binding pocket of tyrosine and serine/threonine kinases. The electron-withdrawing 4-chlorophenyl group at the 5-position accelerates nucleophilic displacement at the 2-chloro position relative to unsubstituted phenyl analogs [1], enabling efficient diversification with amine, alcohol, and thiol nucleophiles under mild conditions. The XLogP of 3.4 positions derived inhibitors favorably within the lipophilic efficiency (LipE) window commonly associated with oral kinase inhibitors [2]. When procuring for kinase programs, the compound's melting point of 208–212 °C ensures physical stability during automated library synthesis and long-term intermediate storage .

Agrochemical Building Block for Herbicides/Fungicides

2-Chloro-5-(4-chlorophenyl)pyrimidine is employed as a key building block in the synthesis of agrochemical active ingredients, where the 4-chlorophenyl group mimics the aryl pharmacophore found in commercial pyrimidine-based fungicides. The calculated aqueous solubility of 0.19 g/L provides sufficient water-phase mobility for environmental degradation studies while maintaining adequate lipophilicity for plant cuticle penetration . Critically, the compound's GHS classification including H334 (respiratory sensitization) distinguishes it from the commercial safener Fenclorim (no H334), meaning that agrochemical process development using this intermediate requires appropriate engineering controls from the pilot scale onward [3]. Procurement specifications should include a purity floor of 95% and batch-specific melting point certification for GLP-compliant environmental fate studies.

Fragment-Based Drug Discovery Anchor Fragment

With a molecular weight of 225.07 Da and 14 heavy atoms, 2-Chloro-5-(4-chlorophenyl)pyrimidine falls within the 'fragment' mass range (<300 Da) and can serve as an anchor fragment for structure-based drug design targeting hydrophobic enzyme pockets. Its XLogP of 3.4 and two chlorine atoms provide significant hydrophobic surface area for van der Waals interactions, while the 2-chloro handle permits covalent or non-covalent linking to growing fragments [2]. Compared to 2-Chloro-5-phenylpyrimidine (XLogP ~2.8, MW 190.63), the target compound offers a 0.6-unit LogP advantage that translates to stronger hydrophobic binding without exceeding fragment lead-likeness criteria [4]. The 76-fold solubility advantage over Fenclorim ensures that the fragment remains soluble at biophysical screening concentrations (typically 100–500 μM) without requiring high DMSO concentrations that can denature target proteins .

Benchmark Substrate for Cross-Coupling Optimization

The target compound is an ideal benchmark substrate for developing and comparing palladium-catalyzed cross-coupling methodologies (Suzuki, Negishi, Buchwald-Hartwig) on 2-chloropyrimidine scaffolds. The 4-chlorophenyl substituent provides a UV-active chromophore for HPLC reaction monitoring while remaining inert under standard coupling conditions, and the 2-position chlorine undergoes selective oxidative addition without interference from the aryl chloride on the phenyl ring [5]. The reactivity lies between electron-rich 5-aryl analogs (slower) and 2,4-dichloro analogs (faster but less selective), providing a representative substrate for benchmarking catalyst efficiency and selectivity [1]. The compound's high melting point (208–212 °C) also simplifies product isolation by precipitation or trituration, an advantage over lower-melting analogs that may oil out during workup .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
5-(4-Chlorophenyl) modulation for SNAr diversification
Lipophilic efficiency window and intermediate storage stability
Agrochemical building block research
Aryl pharmacophore mimic with defined solubility profile
Environmental fate study compatibility and GHS H334 handling context
Fragment-based discovery anchor
Fragment-rule compliant MW and heavy atom count
Ligand efficiency and synthetic tractability for fragment growth
Cross-coupling methodology benchmarking
Representative 2-chloropyrimidine substrate with UV handle
Catalyst efficiency comparison and product isolation reproducibility
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